
Trichloro(3-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(3-methylphenyl)silane is an organosilicon compound with the chemical formula C7H7Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-based materials. This compound is known for its reactivity, particularly in the formation of siloxane polymers, which are widely used in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(3-methylphenyl)silane can be synthesized through the direct chlorination of 3-methylphenylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorosilane derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactors and continuous flow systems to maximize yield and efficiency. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Alcoholysis: The compound reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Reduction reactions with alkali metals can produce highly crosslinked materials.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Alcohols such as methanol or ethanol are used, often in the presence of a catalyst.
Reduction: Alkali metals like sodium or potassium are used under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Crosslinked silicon-based materials.
Scientific Research Applications
Trichloro(3-methylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and siloxane polymers.
Biology: The compound is utilized in the modification of surfaces for biological assays and the development of biosensors.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong chemical bonds with various substrates.
Mechanism of Action
The reactivity of trichloro(3-methylphenyl)silane is primarily due to the presence of the trichlorosilane group, which can undergo various chemical transformations. The compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include the formation of siloxane bonds and the generation of hydrochloric acid as a byproduct.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A simpler analog used in the production of ultrapure silicon.
Methyltrichlorosilane (CH3SiCl3): Used in the synthesis of siloxane polymers and as a precursor for other organosilicon compounds.
Phenyltrichlorosilane (C6H5SiCl3): Utilized in the production of silicone resins and coatings.
Uniqueness: Trichloro(3-methylphenyl)silane is unique due to the presence of the 3-methylphenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where tailored chemical functionality is required.
Properties
CAS No. |
13688-75-0 |
|---|---|
Molecular Formula |
C7H7Cl3Si |
Molecular Weight |
225.6 g/mol |
IUPAC Name |
trichloro-(3-methylphenyl)silane |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 |
InChI Key |
ZVTYRRCQYLUFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



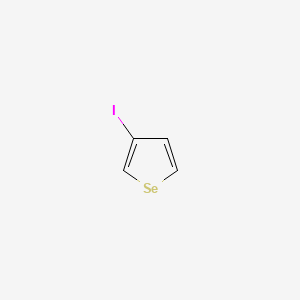



![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
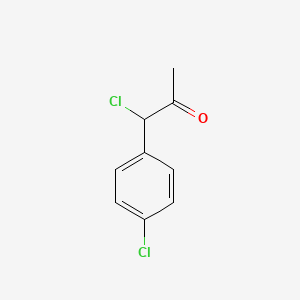



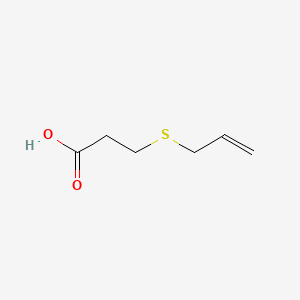
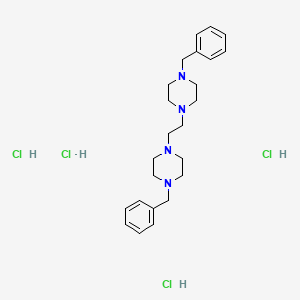
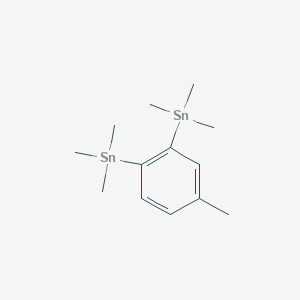
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
